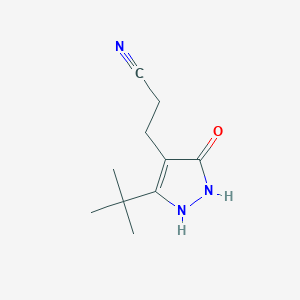
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile
Übersicht
Beschreibung
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Chemical Structure and Properties
The chemical formula for this compound is C10H15N3O. Its structure features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, which are critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Tyrosine Kinases : Research indicates that this compound exhibits selective inhibition of tyrosine kinase 2 (TYK2), an important regulator in inflammatory signaling pathways. This inhibition can modulate immune responses and has implications for treating autoimmune diseases .
- Antioxidant Properties : The presence of the hydroxyl group is associated with antioxidant activity, which may help mitigate oxidative stress-related damage in cells .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound in various biological models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | In vitro cell lines | Significant reduction in pro-inflammatory cytokines upon treatment, indicating anti-inflammatory effects. |
| Study 2 | Mouse models | Demonstrated efficacy in reducing symptoms of autoimmune disease, correlating with TYK2 inhibition. |
| Study 3 | Antioxidant assays | Showed substantial scavenging activity against free radicals, supporting its role as an antioxidant. |
Case Studies
- Autoimmune Disease Model : In a study involving mice with induced autoimmune conditions, administration of the compound resulted in a marked decrease in disease severity and inflammatory markers, suggesting its potential as a therapeutic agent .
- Oxidative Stress Response : In cultured neuronal cells exposed to oxidative stress, treatment with this compound led to increased cell viability and reduced markers of apoptosis, highlighting its neuroprotective properties .
Eigenschaften
IUPAC Name |
3-(3-tert-butyl-5-oxo-1,2-dihydropyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSFJKADWCDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















